4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. thesciencein.org Knorr was also the first to synthesize a pyrazole derivative, specifically a pyrazolone, through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) in the same year. guidechem.combldpharm.com A few years later, in 1889, the parent pyrazole was synthesized by Eduard Buchner via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. guidechem.com Another classical synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. thesciencein.org
The early 20th century saw continued exploration of pyrazole synthesis and properties. However, it was in 1959 that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, highlighting the biological relevance of this heterocyclic system. wisdomlib.org This discovery spurred further interest in pyrazole derivatives within the medicinal chemistry community.
Over the decades, the synthetic methodologies for accessing pyrazoles have evolved significantly. The Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a fundamental and widely used method. sigmaaldrich.comglobalresearchonline.net Modern advancements have introduced more sophisticated and efficient techniques, including transition metal-catalyzed cross-coupling reactions, which allow for the precise and diverse functionalization of the pyrazole ring. sigmaaldrich.com These evolving synthetic strategies have greatly expanded the library of accessible pyrazole derivatives for research purposes.
Significance of Pyrazole Derivatives in Academic Chemical and Biological Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. guidechem.com The presence of two nitrogen atoms in the ring allows for a range of interactions with biological targets, such as hydrogen bonding and metal coordination. The ability to readily substitute different functional groups at various positions on the pyrazole ring enables fine-tuning of the steric, electronic, and lipophilic properties of the molecule, which is crucial for optimizing biological activity.
In the realm of pharmaceuticals, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents. Notable examples include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant (B1662492). mdpi.com The broad spectrum of pharmacological effects exhibited by pyrazole-containing compounds includes anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. wisdomlib.orgglobalresearchonline.net This versatility has made the pyrazole scaffold a frequent starting point for drug discovery programs in academic and industrial research.
Beyond medicine, pyrazole derivatives have found significant applications in agriculture as herbicides, insecticides, and fungicides. The ability to modulate the biological effects of these compounds through chemical modification makes them valuable tools for developing new crop protection agents. Furthermore, the unique photophysical properties of some pyrazole derivatives have led to their use as fluorescent probes and in materials science. guidechem.com
Structural Features and Substitution Patterns in Pyrazole Derivatives
The pyrazole ring is a five-membered heterocycle with the molecular formula C₃H₄N₂. It is an aromatic system, and its structure can be represented by contributing resonance forms. globalresearchonline.net The presence of both a pyridine-like nitrogen (which is basic) and a pyrrole-like nitrogen (which is non-basic) gives pyrazole its unique chemical properties.
Substitution patterns on the pyrazole ring are a key determinant of a derivative's properties and activity. The ring can be functionalized at any of the carbon or nitrogen atoms. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position. globalresearchonline.net The development of regioselective synthetic methods is a major focus of pyrazole chemistry, as the relative positions of substituents can have a profound impact on biological activity. Common synthetic routes, like the Knorr synthesis, can sometimes yield a mixture of regioisomers, necessitating careful reaction control or subsequent separation.
The 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole Motif: A Representative Research Subject
The compound this compound serves as an illustrative example of a pyrazole derivative designed for research purposes. Its structure combines several key features that are of interest in medicinal and chemical research. The 3,4-dichlorophenyl group is a common substituent in pharmacologically active compounds, often influencing factors like metabolic stability and receptor binding. The ethyl group at the N1 position is a simple alkyl substituent that can impact the molecule's lipophilicity and steric profile.
While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. For instance, studies on other pyrazole derivatives with dichlorophenyl substitution have explored their potential as anticancer and antimicrobial agents. thesciencein.orgnist.gov Similarly, N-alkylated pyrazoles are a common feature in a variety of biologically active molecules. nih.gov
The synthesis of this compound would likely follow established protocols for pyrazole formation, potentially involving the cyclization of a suitably substituted diketone with ethylhydrazine (B1196685) or a related synthetic equivalent. The characterization of such a compound would rely on standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
The following table provides a summary of the available data for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀Cl₂N₂ |
| Molecular Weight | 241.12 g/mol |
| Canonical SMILES | CCN1C=C(C=N1)C2=CC(=C(C=C2)Cl)Cl |
| Research Findings | Data not available in public literature |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10Cl2N2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1-ethylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-15-7-9(6-14-15)8-3-4-10(12)11(13)5-8/h3-7H,2H2,1H3 |
InChI Key |
YCVCVXBWAAGIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3,4 Dichlorophenyl 1 Ethyl 1h Pyrazole and Analogous Pyrazole Scaffolds
Classical and Green Chemistry Approaches to 1H-Pyrazole Ring Formation
The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry, with numerous methods available. These range from traditional cyclocondensation reactions to more modern, environmentally conscious strategies.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. researchgate.netresearchgate.net This approach, famously pioneered by Knorr, offers a direct route to polysubstituted pyrazoles. researchgate.net
The primary substrates for this reaction include:
1,3-Dicarbonyl Compounds: The reaction of hydrazine derivatives with β-diketones is a straightforward method for preparing pyrazoles. However, with unsymmetrical diketones, this reaction can lead to a mixture of two regioisomers. researchgate.net
α,β-Unsaturated Carbonyl Compounds: α,β-Ethylenic ketones and aldehydes react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. researchgate.netrsc.org The use of α,β-unsaturated ketones with a leaving group can also directly yield pyrazoles through an elimination step. researchgate.net
Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century. This reaction also characteristically produces a mixture of regioisomers. researchgate.netrsc.org
The choice of reactants and conditions can influence the regioselectivity of the cyclocondensation. For instance, the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic medium can afford high regioselectivity, which is not typically achieved under conventional conditions in ethanol. researchgate.net
Multi-Component Reactions (MCRs) for Pyrazole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for building molecular complexity with high atom and step economy. rsc.orgacs.org Several MCRs have been developed for the synthesis of pyrazole derivatives, often providing access to highly functionalized structures that would be difficult to prepare via traditional stepwise methods. rsc.orgnih.gov
A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. nih.govresearchgate.net These reactions can be catalyzed by various agents, including Brønsted acids, bases, or heterogeneous catalysts. wikipedia.org For example, a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) is frequently used to synthesize pyrano[2,3-c]pyrazoles, a fused pyrazole system of significant biological interest. wikipedia.org The efficiency of MCRs lies in their ability to perform multiple bond-forming events in a single vessel, avoiding the need for isolation and purification of intermediates. nih.gov
Environmentally Benign Synthetic Strategies (e.g., Microwave-Assisted, Solvent-Free, Catalytic Methods)
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for pyrazole synthesis. These strategies aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the rate of pyrazole synthesis, often reducing reaction times from hours to minutes. nih.govrsc.org For example, the synthesis of 3,5-disubstituted-1H-pyrazoles has been successfully conducted under microwave irradiation and solvent-free conditions. researchgate.net Similarly, pyrazolo[3,4-b]quinolines have been synthesized from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid (p-TsOH) as a catalyst under microwave conditions, highlighting the advantages of shorter reaction times and high yields. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product work-up. Solvent-free methods, often combined with microwave heating, have proven effective for pyrazole synthesis. nih.gov
Catalytic Methods: The use of catalysts, particularly heterogeneous and recyclable ones, is a cornerstone of green chemistry. Nano-ZnO has been employed as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776), offering excellent yields and short reaction times. researchgate.net Copper triflate in an ionic liquid has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. researchgate.netrsc.org Furthermore, visible-light photoredox catalysis represents a mild and efficient method for synthesizing polysubstituted pyrazoles from hydrazine and Michael acceptors, using air as the terminal oxidant. rsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrazole Ring Formation
| Methodology | Key Reactants | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine, 1,3-Dicarbonyls, α,β-Unsaturated Ketones | Conventional heating, various solvents | Well-established, versatile | Often requires harsh conditions, potential for regioisomeric mixtures | researchgate.net, researchgate.net |
| Multi-Component Reactions (MCRs) | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | One-pot, often catalyzed | High efficiency, molecular diversity, step economy | Optimization can be complex | nih.gov, rsc.org |
| Microwave-Assisted Synthesis | Various pyrazole precursors | Microwave irradiation, often solvent-free | Rapid reaction rates, high yields | Requires specialized equipment | nih.gov, rsc.org |
| Catalytic Synthesis | Various pyrazole precursors | Use of nano-catalysts, photoredox catalysts | Mild conditions, high yields, catalyst recyclability | Catalyst cost and sensitivity | researchgate.net, rsc.org |
Regioselective Functionalization of the Pyrazole Core
Once the pyrazole ring is formed, further functionalization is often necessary to arrive at the target molecule. Regioselective introduction of substituents at specific positions of the pyrazole core is a key challenge in synthetic design.
Introduction of the 3,4-Dichlorophenyl Moiety via Coupling Reactions
While the 3,4-dichlorophenyl group can be incorporated by starting with 3,4-dichlorophenylhydrazine in a cyclocondensation reaction, modern cross-coupling methods offer a powerful alternative for introducing this moiety onto a pre-formed pyrazole ring. These reactions provide flexibility and allow for late-stage functionalization.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of a halo-pyrazole (e.g., a 4-bromopyrazole or 4-iodopyrazole) with an arylboronic acid, such as (3,4-dichlorophenyl)boronic acid, in the presence of a palladium catalyst and a base. rsc.orgnih.gov The reaction demonstrates broad functional group tolerance and allows for the synthesis of 4-arylpyrazoles in good to excellent yields. rsc.orgnih.govnih.gov The choice of palladium precatalyst and ligands, such as those derived from XPhos, can be crucial for achieving high yields, especially with N-H free pyrazoles. rsc.orgnih.gov
Direct C-H Arylation: As an alternative to traditional cross-coupling that requires pre-halogenated substrates, direct C-H functionalization has emerged as a more atom-economical strategy. rsc.org Palladium-catalyzed direct arylation allows for the coupling of a pyrazole directly with an aryl halide, such as 1-bromo-3,4-dichlorobenzene. This approach can be highly regioselective, for instance, targeting the C5 position of N-protected pyrazoles, even in the presence of a halogen at the C4 position. rsc.org
Table 2: Cross-Coupling Strategies for Arylation of the Pyrazole Core
| Reaction | Pyrazole Substrate | Aryl Source | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Halopyrazole (I, Br) | Arylboronic acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), Base | High yields, broad scope, functional group tolerance | nih.gov, rsc.org, rsc.org |
| Direct C-H Arylation | N-Substituted Pyrazole | Aryl halide | Pd(OAc)₂, Base (e.g., KOAc) | Atom economical, avoids pre-functionalization | rsc.org, rsc.org |
N-Alkylation Strategies for 1-Ethyl Substitution
The final step in the synthesis of 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole is the regioselective introduction of the ethyl group onto one of the pyrazole nitrogen atoms. As pyrazole is an unsymmetrical heterocycle, direct alkylation can lead to a mixture of N1 and N2 isomers. Therefore, developing regioselective N-alkylation methods is crucial.
Classical N-alkylation is typically performed under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an electrophile like an ethyl halide. However, modern methods offer improved selectivity and milder conditions.
Acid-Catalyzed Alkylation: A novel method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. This approach provides ready access to N-alkyl pyrazoles. For unsymmetrical pyrazoles, the reaction yields a mixture of regioisomers, with the major product often controlled by steric factors.
Enzymatic Alkylation: Biocatalysis offers a highly selective and environmentally friendly alternative. Engineered enzymes, such as promiscuous methyltransferases, have been developed to catalyze the N-alkylation of pyrazoles. In a cyclic cascade, one enzyme can generate non-natural S-adenosyl-l-methionine analogs from simple haloalkanes (like iodoethane), and a second engineered enzyme transfers the alkyl group (e.g., ethyl) with exceptional regioselectivity (>99%) to the pyrazole substrate.
Catalytic Alkylation with Alcohols: N-alkylation can also be achieved using alcohols as alkylating agents in the presence of specific catalysts. For example, crystalline aluminosilicates have been shown to effectively catalyze the N-alkylation of pyrazoles with alcohols, providing a high yield of the desired N-alkylpyrazole derivative under relatively mild conditions.
Strategies for Derivatization at C-4 Position
The functionalization of the C-4 position of the pyrazole ring is of particular interest as it allows for the introduction of various substituents that can modulate the biological activity of the molecule. chim.it Several strategies have been developed for the derivatization at this position.
One common approach is to start with a pyrazole that already has a handle at the C-4 position, such as a halogen. This halogen can then be subjected to cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The Buchwald-Hartwig coupling reaction is a powerful method for the amination of aryl halides and has been applied to the C-4 position of pyrazoles, although reports are still somewhat limited. mdpi.com For instance, the palladium-catalyzed coupling of 4-bromopyrazoles with aromatic amines has been demonstrated. mdpi.com
Another strategy involves the direct functionalization of a C-H bond at the C-4 position. This approach is highly atom-economical but can be challenging due to the need for selective activation of the C-H bond. Pyrazoles are π-excessive systems, making them reactive towards electrophilic substitution, preferentially at the C-4 position. chim.it The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C-4 position, which can then be further transformed into other functional groups. researchgate.net
Alkylation at the C-4 position of the pyrazoline ring, followed by oxidation, has been used to regioselectively synthesize 4-alkyl-1,3,5-triarylpyrazoles. mdpi.com Additionally, Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds provides a route to various C-4 substituted pyrazoles. umich.edu
Table 1: Comparison of C-4 Derivatization Strategies
| Strategy | Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cross-Coupling of 4-Halopyrazoles | Substitution of a halogen at C-4 with various nucleophiles. | Palladium or copper catalysts, ligands, base. mdpi.com | Wide range of functional groups can be introduced. | Requires pre-functionalized pyrazole starting material. |
| Direct C-H Functionalization | Direct introduction of a functional group at the C-4 C-H bond. | Electrophilic reagents (e.g., for Vilsmeier-Haack). researchgate.net | Atom-economical. | Regioselectivity can be an issue in some cases. |
| Alkylation of Pyrazolines | Alkylation at C-4 of a pyrazoline followed by oxidation. mdpi.com | Alkylating agent, base, oxidizing agent. | Good for introducing alkyl groups. | Requires a two-step process (alkylation and oxidation). |
| Knoevenagel Condensation | Reaction of a 4-formylpyrazole with an active methylene compound. umich.edu | Base catalyst. | Forms new C-C double bonds. | Requires a 4-formylpyrazole precursor. |
Synthetic Challenges and Innovative Solutions in Pyrazole Annulation
The synthesis of the pyrazole ring, or pyrazole annulation, while well-established, presents several challenges that researchers continuously seek to overcome with innovative solutions. nih.gov
A primary challenge in the classical cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the control of regioselectivity. mdpi.com The reaction can often lead to a mixture of two regioisomers, which can be difficult to separate. To address this, researchers have explored the use of specific catalysts and reaction conditions to favor the formation of one regioisomer over the other. For example, the use of copper(II) nitrate (B79036) as a catalyst has been shown to provide highly regioselective products. nih.gov
Another challenge is the often harsh reaction conditions, such as high temperatures and the use of toxic or volatile organic solvents, required for traditional pyrazole synthesis. mdpi.com Innovative solutions to this problem include the use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation, which can significantly reduce reaction times and the amount of solvent needed. mdpi.comnih.gov The development of environmentally friendly, catalyst-free, or water-based synthetic methods is also a major focus. mdpi.com
The synthesis of sterically hindered or electronically deactivated pyrazoles can also be challenging. To overcome this, new and more reactive starting materials and catalysts are being developed. For instance, a silver-catalyzed reaction using N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported for the synthesis of trifluoromethylated pyrazole derivatives. mdpi.com
Furthermore, the construction of fused pyrazole systems, such as pyranopyrazoles, presents its own set of synthetic hurdles. An innovative domino protocol for the synthesis of highly functionalized tetrahydro pyranopyrazole scaffolds has been developed using a cascade annulation reaction of chalcone (B49325) epoxides and pyrazolones. nih.gov This method allows for the diastereoselective formation of three consecutive stereogenic centers. nih.gov
Table 2: Challenges and Solutions in Pyrazole Synthesis
| Challenge | Innovative Solution | Example | Reference |
|---|---|---|---|
| Regioselectivity Control | Use of specific catalysts | Copper(II) nitrate for regioselective cyclocondensation. | nih.gov |
| Harsh Reaction Conditions | Alternative energy sources | Microwave-assisted synthesis and ultrasound irradiation. | mdpi.comnih.gov |
| Synthesis of Difficult Substrates | Development of novel reagents and catalysts | Silver-catalyzed synthesis of trifluoromethylated pyrazoles. | mdpi.com |
| Construction of Fused Systems | Domino/Cascade reactions | Cascade annulation of chalcone epoxides and pyrazolones for pyranopyrazoles. | nih.gov |
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for spectroscopic and diffraction-based structural characterization data for the chemical compound This compound have yielded no specific experimental results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and vibrational spectra is not present in the currently accessible scientific literature and databases.
Efforts to locate ¹H NMR, ¹³C NMR, 2D NMR, Fourier Transform Infrared (FT-IR), and Raman spectroscopy data for this specific pyrazole derivative have been unsuccessful. While the scientific domain contains extensive spectroscopic information on a wide variety of pyrazole compounds, data pertaining exclusively to the this compound molecule could not be retrieved.
Consequently, a detailed analysis and discussion as outlined under the sections of Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy cannot be provided at this time. The generation of informative and scientifically accurate content for the requested subsections requires access to published experimental data, which appears to be unavailable for this particular compound.
Sophisticated Spectroscopic and Diffraction Based Structural Characterization of Pyrazole Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole , this analysis would confirm its elemental composition and provide evidence for the connectivity of its constituent atoms.
A detailed search of the scientific literature and chemical databases did not yield specific experimental mass spectrometry data for This compound . Therefore, a hypothetical fragmentation pattern is discussed based on the known principles of mass spectrometry and the typical behavior of related pyrazole (B372694) and dichlorophenyl compounds.
The expected molecular ion peak [M]⁺ for this compound, with the molecular formula C₁₁H₁₀Cl₂N₂, would be calculated based on the isotopic masses of its constituent atoms. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.
Expected Fragmentation Pathways:
The fragmentation of the molecular ion would likely proceed through several key pathways, initiated by the cleavage of the weakest bonds.
Loss of the Ethyl Group: A primary fragmentation event would be the loss of the ethyl group (•C₂H₅) from the pyrazole nitrogen, leading to a significant fragment ion.
Cleavage of the Dichlorophenyl Ring: Fragmentation of the dichlorophenyl ring could occur, leading to the loss of chlorine atoms or the entire dichlorophenyl moiety.
Pyrazole Ring Fission: The pyrazole ring itself could undergo cleavage, resulting in smaller fragment ions characteristic of the pyrazole core structure.
An interactive data table summarizing the expected major fragments and their corresponding m/z (mass-to-charge ratio) values is presented below.
| Fragment Ion | Structure | Expected m/z |
| [M]⁺ | [C₁₁H₁₀Cl₂N₂]⁺ | Calculated Molecular Weight |
| [M - C₂H₅]⁺ | [C₉H₅Cl₂N₂]⁺ | M - 29 |
| [C₉H₅Cl₂]⁺ | Dichlorophenylpyrazole fragment | M - 29 - N₂ |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | 145 |
Note: The m/z values are nominal and would be more precisely determined in a high-resolution mass spectrometry experiment.
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Structure
A thorough search of the Cambridge Structural Database (CSD) and other crystallographic open databases revealed no deposited crystal structure for This compound . Consequently, a detailed discussion of its specific molecular geometry and crystal structure based on experimental data is not possible at this time.
However, based on the analysis of structurally related pyrazole derivatives, a number of structural features for This compound can be anticipated. The pyrazole ring is expected to be planar. The dihedral angle between the pyrazole ring and the 3,4-dichlorophenyl ring would be a key conformational feature, influenced by the steric and electronic interactions between the two rings. The ethyl group attached to the pyrazole nitrogen would likely adopt a conformation that minimizes steric hindrance.
Below is an interactive data table outlining the anticipated crystallographic parameters for This compound , should a single crystal be successfully grown and analyzed.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-N) pyrazole | ~1.33 - 1.38 Å |
| Bond Angle (C-N-C) pyrazole | ~105 - 112° |
| Dihedral Angle (Pyrazole-Phenyl) | 20 - 60° |
Further experimental work is required to obtain and analyze the mass spectrometry and single-crystal X-ray diffraction data for This compound to confirm these theoretical predictions and provide a complete structural characterization.
Computational Chemistry and in Silico Modeling in Pyrazole Research
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. It is frequently used to analyze the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and to perform Natural Bond Orbital (NBO) analysis.
HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For pyrazole (B372694) derivatives, the HOMO is often located on the pyrazole ring and the phenyl substituent, while the LUMO can be distributed across the pyrazole and dichlorophenyl rings. This distribution indicates that these regions are the primary sites for electron donation and acceptance, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov
Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a visual representation of the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. nih.govbhu.ac.in In 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole, the electronegative chlorine and nitrogen atoms create regions of negative electrostatic potential (red and yellow), indicating sites prone to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the pyrazole ring typically exhibit positive electrostatic potential (blue), marking them as sites for nucleophilic attack. bhu.ac.in
Illustrative DFT Data for a Pyrazole Derivative
| Parameter | Typical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule |
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For this compound, a key aspect is the dihedral angle between the pyrazole and the dichlorophenyl rings. nih.gov The rotation around the single bond connecting these two rings is associated with an energetic profile that reveals the most stable conformation. This preferred conformation is critical for how the molecule fits into the binding site of a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
By analyzing a set of pyrazole derivatives with known biological activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. researchgate.netnih.gov These models are typically represented by a mathematical equation that links various molecular descriptors to the observed activity. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
Identification of Key Physicochemical Descriptors
The development of a QSAR model involves the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov For pyrazole derivatives, important descriptors often include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: Properties like dipole moment and partial atomic charges fall into this category.
Steric descriptors: These relate to the size and shape of the molecule.
Analysis of the QSAR equation reveals which of these descriptors are most influential in determining the biological activity. For instance, the presence of the dichlorophenyl group will significantly impact descriptors related to hydrophobicity and electronic properties. researchgate.net
Key Physicochemical Descriptors in QSAR Studies of Pyrazoles
| Descriptor Type | Example | Influence on Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in a binding site. |
| Steric | Molecular Volume | Influences how well the molecule fits into a receptor pocket. |
| Hydrophobic | LogP | Determines the molecule's ability to cross cell membranes. |
| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |
Molecular Docking and Virtual Screening Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netresearchgate.net This is a powerful tool for understanding the potential mechanism of action of a compound and for identifying new potential drug candidates through virtual screening. nih.govresearchgate.net
For this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific biological target, such as a protein kinase or a cyclooxygenase enzyme. researchgate.netnih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues of the protein. The dichlorophenyl moiety often plays a crucial role in these interactions, fitting into hydrophobic pockets within the binding site. thesciencein.org
Virtual screening involves docking a large library of compounds into a target protein to identify those that are most likely to bind. researchgate.net This approach can be used to screen for other pyrazole derivatives that might have similar or improved activity compared to this compound.
Illustrative Molecular Docking Results for a Pyrazole Ligand
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | A lower binding energy indicates a more stable protein-ligand complex. |
| Interacting Residues | Tyr23, Leu88, Val121 | Amino acids in the active site that form key interactions with the ligand. |
| Hydrogen Bonds | 1 | The number of hydrogen bonds formed between the ligand and the protein. |
| Inhibition Constant (Ki) | 1.2 µM | A predicted measure of the ligand's potency as an inhibitor. |
Ligand-Protein Interaction Profiling for Target Binding Sites
Computational docking studies are instrumental in elucidating the binding modes of pyrazole derivatives within the active sites of various protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity and selectivity. For instance, the dichlorophenyl group, a common feature in many biologically active pyrazole derivatives, is often observed to occupy lipophilic pockets within target proteins. nih.gov
The nitrogen atoms of the pyrazole ring are frequently involved in forming hydrogen bonds. For example, in the context of kinase inhibition, the non-methylated nitrogen of a pyrazole ring can act as a hydrogen bond acceptor with the backbone amide of an amino acid residue like alanine. nih.gov Similarly, amide hydrogens attached to the pyrazole core can donate hydrogen bonds to residues such as aspartic acid. nih.gov These interactions are fundamental to the molecule's ability to anchor itself within the binding site.
Fragment-based screening and structure-based design have successfully identified potent kinase inhibitors containing a pyrazole core. nih.govresearchgate.net X-ray crystallography of ligand-protein complexes provides high-resolution insights into the precise binding orientations and interactions, guiding the optimization of lead compounds. nih.govresearchgate.net The identification of key binding features through these methods allows for the rational design of new derivatives with improved affinity and cellular activity. nih.govresearchgate.net
Table 1: Key Molecular Interactions of Pyrazole Derivatives in Protein Binding Sites
| Interacting Ligand Group | Interacting Protein Residue (Example) | Type of Interaction | Significance in Binding |
| Dichlorophenyl ring | Phe161, Leu181 | Hydrophobic Interaction | Occupies lipophilic pocket, enhancing binding affinity. nih.gov |
| Pyrazole Ring Nitrogen | Ala230 (backbone NH) | Hydrogen Bond (Acceptor) | Anchors the ligand within the binding site. nih.gov |
| Amide Hydrogen | Asp292 | Hydrogen Bond (Donor) | Contributes to the stability of the ligand-protein complex. nih.gov |
Identification of Potential Biological Targets
In silico methods are pivotal in identifying potential biological targets for novel compounds. For pyrazole derivatives, computational studies have explored their potential as inhibitors of a wide range of protein targets implicated in various diseases. These targets include protein kinases, which are crucial in cell signaling and are often dysregulated in cancer and inflammatory diseases. nih.govnih.gov
Virtual screening and molecular docking are primary tools used to assess the binding potential of pyrazole compounds against a panel of known protein targets. nih.gov This approach has been used to evaluate pyrazole derivatives for their potential to modulate or inhibit proteins such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and others involved in cancer progression. nih.govnih.gov For example, docking studies have shown that pyrazole derivatives can be potential inhibitors of VEGFR-2, Aurora A, and CDK2. nih.gov
The identification of promising new pyrazole derivatives as modulators for targets like HDAC, C-RAF, and VEGFR has been a focus of recent research, highlighting the broad therapeutic potential of this class of compounds. nih.gov
Prediction of Binding Affinities and Modes
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of binding affinities and the specific orientation of a ligand within a protein's active site. nih.gov For pyrazole derivatives, these simulations provide valuable insights into their inhibitory potential. The predicted binding energy, often expressed in kcal/mol, is a key metric used to rank and prioritize compounds for further experimental testing. nih.gov
Studies have reported a range of binding affinities for various pyrazole derivatives against different protein targets. For instance, docking studies against protein kinase targets have shown minimum binding energies indicating strong potential for inhibition. nih.gov The analysis of docking results often reveals that the ligands are deeply buried within the binding pocket, forming multiple favorable interactions, including hydrogen bonds and van der Waals contacts. nih.gov These detailed binding mode predictions are crucial for understanding the structure-activity relationships (SAR) of a series of compounds.
Table 2: Predicted Binding Affinities of Pyrazole Derivatives against Kinase Targets
| Pyrazole Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| Derivative 1b | VEGFR-2 (2QU5) | -10.09 nih.gov |
| Derivative 1d | Aurora A (2W1G) | -8.57 nih.gov |
| Derivative 2b | CDK2 (2VTO) | -10.35 nih.gov |
| Various Pyrazole Derivatives | CYP17 | -3.7 to -10.4 nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. nih.gov MD simulations are used to assess the conformational changes and fluctuations of both the ligand and the protein, providing a more realistic representation of the binding event. nih.govchemmethod.com
For pyrazole-based compounds, MD simulations have been employed to confirm the stability of the docking poses within the binding sites of target proteins. nih.govchemmethod.com These simulations can show that the ligand remains stably bound within the active site with only minor conformational changes, reinforcing the predictions made by docking studies. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory is a common method to evaluate the stability of the complex. chemmethod.com
In Silico ADMET Profiling for Pharmacokinetic Property Prediction (Excluding Safety/Toxicity Interpretation)
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. chemmethod.comresearchgate.net Various computational tools and web servers, such as SwissADME and ADMETlab, are used to predict these properties based on the chemical structure of the compound. chemmethod.com
For pyrazole derivatives, in silico ADMET profiling can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. chemmethod.comijbiotech.com For example, predictions can indicate whether a compound is likely to have good oral bioavailability. ijbiotech.com These predictions help in the early identification of potential liabilities, allowing for the modification of the chemical structure to improve its drug-like properties before significant resources are invested in synthesis and experimental testing. chemmethod.com
Structure Activity Relationship Sar and Mechanistic Biological Investigations of Pyrazole Compounds
General Principles of Pyrazole (B372694) SAR: Impact of Substituent Position and Nature
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govacs.orgacs.orgjst.go.jpnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.govacs.orgacs.orgnih.gov
Key structural requirements for potent and selective activity often include:
Substitution at the 1-position: The substituent at this position can significantly influence binding affinity and selectivity. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the 1-position was found to be crucial for potent activity. nih.govacs.org
Substitution at the 3-position: This position is often critical for establishing key interactions with the target protein. A carboxamido group at the 3-position is a common feature in potent cannabinoid receptor antagonists. nih.govacs.org The phenylamino (B1219803) group at this position in some cyclin-dependent kinase (CDK) inhibitors acts as a hydrogen bond donor. nih.gov
Substitution at the 4-position: Modifications at this position can fine-tune the compound's properties. For example, the introduction of a propyl group at the C(4)-position of certain pyrazole derivatives led to optimal estrogen receptor (ER) subtype selectivity. acs.org
Substitution at the 5-position: A para-substituted phenyl ring at the 5-position is often required for high-affinity binding to various receptors, as seen in cannabinoid receptor antagonists. nih.govacs.org
The geometry and electronic properties of the pyrazole scaffold enable it to participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and electrostatic interactions, which are fundamental to its binding with diverse biological targets. chemmethod.com
Ligand-Receptor Binding Studies and Modulation Mechanisms
The cannabinoid system, particularly the CB1 and CB2 receptors, is a key area of therapeutic interest. CB1 receptors are abundant in the central nervous system and are involved in regulating appetite, pain, and mood, while CB2 receptors are primarily found on immune cells. sigmaaldrich.com Pyrazole derivatives have been extensively investigated as modulators of these receptors, especially as CB1 receptor antagonists or inverse agonists.
The development of the CB1 antagonist rimonabant (B1662492) (SR141716A), a pyrazole derivative, for the treatment of obesity spurred significant research into this chemical class. nih.gov Many subsequent efforts focused on designing rigid analogs of rimonabant to improve affinity and selectivity. nih.gov These designs often feature a 1,5-diaryl-pyrazole scaffold, with the dichlorophenyl group being a common structural element, which is pertinent to the structure of 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole. For example, compounds like 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide have been developed as peripherally restricted CB1 antagonists. nih.gov
Furthermore, pyrazole derivatives have been designed as radioligands for imaging CB1 receptors in the brain using positron emission tomography (PET), highlighting their high affinity and specificity. sigmaaldrich.com For instance, [11C]JHU75528, which is 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, was developed for non-invasive studies of CB1 receptors. sigmaaldrich.com
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ/β. nih.gov These receptors are critical regulators of lipid and glucose metabolism and are major targets for drugs treating metabolic disorders like type 2 diabetes and dyslipidemia. nih.govnih.gov PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, while PPARγ is essential for adipogenesis and insulin (B600854) sensitivity. nih.gov PPARδ is expressed more ubiquitously and is also involved in lipid metabolism. nih.gov
The interaction of pyrazole derivatives with PPARs has been identified as a promising therapeutic avenue. A new series of 1,3-diphenyl-1H-pyrazole derivatives were identified as potent PPARγ partial agonists. nih.gov An in vitro assay confirmed that these derivatives, such as a compound designated SP3415, have nanomolar binding affinity for PPARγ. nih.gov Their partial agonistic activity was found to be similar to that of the established antidiabetic drug, pioglitazone. nih.gov
Structure-activity relationship studies, aided by molecular modeling, have begun to shed light on the structural requirements for pyrazole derivatives to act as partial agonists on PPARγ. nih.gov Additionally, other research has explored pyrazole motifs fused with thiazolidinedione (TZD) structures, which are well-known PPARγ ligands, to create hybrid molecules with potential antidiabetic and anti-inflammatory properties. mdpi.com
Redox Biology and Antioxidant Mechanisms of Pyrazole Derivatives
The pyrazole nucleus is a key pharmacophore in the development of antioxidants. bldpharm.com Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. globalresearchonline.net Pyrazole derivatives have shown promise as antioxidants through various mechanisms, most notably by scavenging free radicals. globalresearchonline.net
The ability of pyrazole derivatives to act as antioxidants is frequently assessed through their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). bldpharm.com This activity is attributed to the pyrazole ring's ability to donate a hydrogen atom, thereby neutralizing the radical. bldpharm.com
Several studies have demonstrated the potent radical scavenging activity of various pyrazole structures. For example, 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles have exhibited good DPPH radical scavenging activity. bldpharm.com A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized, and several of the resulting compounds showed significant antioxidant activity in DPPH assays. Similarly, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-ones also displayed notable antioxidant effects in DPPH radical scavenging, reducing power, and DNA protection assays. The specific substituents on the pyrazole and associated phenyl rings play a critical role in modulating this antioxidant capacity.
Antimicrobial Action Mechanisms
The pyrazole scaffold is present in a number of compounds with significant antimicrobial properties, active against a broad spectrum of bacteria and fungi. nih.gov The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives represent a valuable area of research. nih.gov
The mechanisms of action are varied, but their effectiveness is often linked to the ability to penetrate microbial cell membranes and interfere with vital cellular processes. For instance, a series of pyrazolyl 1,3,4-thiadiazines were synthesized and showed considerable antimicrobial activity. nih.gov Within this study, hydrazone derivatives were particularly potent; specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed higher antibacterial and antifungal activity than the standard drugs chloramphenicol (B1208) and clotrimazole, with minimum inhibitory concentration (MIC) values in the range of 2.9–125 µg/mL. nih.gov
Another study focused on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorides, which were tested against pathogenic Salmonella serotypes. These compounds not only inhibited bacterial growth, with one derivative showing a MIC of 62.5 μg mL−1, but also effectively prevented biofilm formation, a key factor in persistent infections.
Inhibition of Bacterial Growth
The antibacterial potential of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and associated phenyl rings. While specific studies on this compound are not extensively available, research on analogous structures provides valuable insights into the structural requirements for antibacterial activity.
The presence of halogen atoms on the phenyl ring is a common feature in many biologically active pyrazoles. For instance, studies on various pyrazole derivatives have shown that the introduction of chloro or fluoro groups can enhance antibacterial efficacy. nih.govnih.gov The position of these halogens is also critical; for example, a para-chlorophenyl substitution at the first position of the pyrazole ring has been identified as a key feature for potent anti-mycobacterial activity. nih.gov This suggests that the 3,4-dichloro substitution in the target compound could contribute positively to its antibacterial profile.
The substituent at the 1-position of the pyrazole ring also modulates activity. The presence of an ethyl group, as in this compound, can influence the lipophilicity and steric properties of the molecule, which in turn affects its ability to penetrate bacterial cell membranes and interact with its target.
Furthermore, the incorporation of other heterocyclic moieties or functional groups onto the pyrazole scaffold can lead to compounds with significant antibacterial action. For example, pyrazole-1-carbothiohydrazide derivatives have demonstrated potent inhibition against various bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | - | 62.5-125 | nih.gov |
| Pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | - | 62.5-125 | nih.gov |
| Pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | - | 62.5-125 | nih.gov |
| Pyrazole-1-carbothiohydrazide 21a | Escherichia coli | - | - | nih.gov |
| Pyrazole-1-carbothiohydrazide 21c | Staphylococcus aureus | - | Equal to standard | nih.gov |
| Pyrazole-1-carbothiohydrazide 21c | Bacillus subtilis | - | Equal to standard | nih.gov |
| Pyrazole-1-carbothiohydrazide 21c | Klebsiella pneumoniae | - | Equal to standard | nih.gov |
| Pyrazole-1-carbothiohydrazide 21c | Escherichia coli | - | Equal to standard | nih.gov |
Note: Data presented is for illustrative purposes based on related pyrazole compounds, not the specific subject compound.
The mechanism of antibacterial action for many pyrazole derivatives is still under investigation, but it is believed that they may interfere with essential cellular processes. nih.gov The variation in effectiveness against different bacterial strains suggests that the compounds may have multiple targets or that their uptake and interaction are dependent on the specific cell wall and membrane structures of the bacteria. nih.gov
Antifungal Properties
Pyrazole derivatives have also emerged as a promising class of antifungal agents. The structural features that govern their antifungal activity often parallel those for antibacterial action, with halogenated phenyl rings playing a significant role.
Research on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has shown that these compounds can exhibit very good antifungal activity against various pathogenic fungi. nih.gov This highlights the potential of the dichlorophenyl group in this compound to confer antifungal properties. The substitution at other positions of the pyrazole ring, such as the incorporation of 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone moieties, has been found to be beneficial for antifungal and antitubercular activities. nih.gov
The antifungal activity of pyrazole carboxamide derivatives has also been extensively studied. nih.gov For instance, certain pyrazole carboxamides have displayed remarkable activity against phytopathogenic fungi like Rhizoctonia solani. nih.gov Structure-activity relationship (SAR) analysis of these compounds revealed that the nature of the substituent at the C-3 position of the pyrazole ring can significantly impact efficacy. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Test Organism | EC₅₀ (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | nih.gov |
| Pyrazole carboxamide 7af | Various fungi | Moderate activity | nih.gov |
| Pyrazole carboxamide 7bc | Various fungi | Moderate activity | nih.gov |
| Pyrazole carboxamide 7bg | Various fungi | Moderate activity | nih.gov |
| Pyrazole carboxamide 7bh | Various fungi | Moderate activity | nih.gov |
| Pyrazole carboxamide 7bi | Various fungi | Moderate activity | nih.gov |
Note: Data presented is for illustrative purposes based on related pyrazole compounds, not the specific subject compound.
The mechanism of action for many antifungal pyrazoles is not fully elucidated, but some are known to target specific enzymes essential for fungal survival. The structural similarity of some pyrazole derivatives to known fungicides suggests that they may act through similar pathways, such as the inhibition of succinate (B1194679) dehydrogenase in the mitochondrial respiratory chain.
Activity against Mycobacterial Strains
The fight against tuberculosis has spurred research into novel chemical scaffolds, and pyrazole derivatives have shown considerable promise as anti-mycobacterial agents. The presence of a dichlorophenyl group is particularly relevant in this context, as related structures have demonstrated significant activity against Mycobacterium tuberculosis.
A key finding in the SAR of pyrazole derivatives against mycobacteria is the importance of substitution on the pyrazole ring. nih.gov Studies have shown that pyrazoles lacking a functional group at the fourth position often exhibit diminished or no anti-mycobacterial activity in vitro. nih.gov This underscores the potential importance of the 4-phenyl substitution in the target compound.
Furthermore, the nature of the substituent at the N-1 position of the pyrazole is critical. A derivative with a para-chlorophenyl substitution at this position was identified as the most active scaffold in one study, suggesting that aryl substitutions at N-1 are favorable for anti-mycobacterial activity. nih.gov While the subject compound has an ethyl group at N-1, this position is clearly a key determinant of activity and warrants further investigation.
Some pyrazole derivatives have been shown to induce autophagy in macrophages, which is a crucial mechanism for eliminating intracellular mycobacteria. nih.gov This suggests a host-directed therapeutic potential for this class of compounds.
Table 3: Anti-mycobacterial Activity of a Related Pyrazole Derivative
| Compound | Activity | Mechanism of Action | Reference |
| NSC 18725 (a pyrazole derivative) | Active against intracellular M. tuberculosis | Induction of autophagy in macrophages | nih.gov |
Note: Data presented is for illustrative purposes based on a related pyrazole compound, not the specific subject compound.
The development of pyrazole-based inhibitors targeting specific mycobacterial enzymes is also an active area of research. dntb.gov.ua
Advanced Methodologies for Biological Target Identification and Validation
Proteomic Approaches for Target Deconvolution (e.g., Drug Affinity Responsive Target Stability - DARTS)
A crucial first step in characterizing a new bioactive compound is the identification of its protein targets. Proteomic-based methods offer a powerful, unbiased way to achieve this. One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.govnih.gov The principle behind DARTS is that the binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to degradation by proteases. nih.govnih.gov
In a typical DARTS experiment, cell lysates are treated with the compound of interest, in this case, 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole, followed by the addition of a protease. nih.gov Proteins that are stabilized by binding to the compound will be less digested compared to unbound proteins. Subsequent analysis using techniques like gel electrophoresis and mass spectrometry can then identify these protected proteins, revealing them as potential targets. nih.gov A key advantage of DARTS is that it does not require modification of the compound, which can sometimes alter its binding properties. nih.gov
Another powerful proteomic method is thermal proteome profiling, which can identify targets by observing changes in protein thermal stability upon compound binding. nih.gov This method has been successfully used to identify even membrane-bound protein targets, which are often challenging to study. nih.gov
Biochemical Assays for Enzyme Activity (In Vitro)
Once potential protein targets are identified, their interaction with the compound must be validated and quantified. If the target is an enzyme, its activity can be measured in a controlled in vitro setting using biochemical assays. These assays are fundamental in drug discovery for determining the potency and selectivity of a compound.
For instance, if a kinase were identified as a target for this compound, a kinase inhibition assay would be performed. Such assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Numerous studies on other pyrazole (B372694) derivatives have utilized kinase assays to determine their inhibitory potential against a wide range of kinases, such as JAK2/3, Aurora A/B, and Akt2/PKBβ. drugbank.comdundee.ac.uk For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to inhibit JAK2/3 and Aurora A/B kinases with IC50 values in the micromolar to nanomolar range. drugbank.com Similarly, a pyrazole derivative was reported to inhibit Akt with an IC50 of 30.4 nM in a cell-based assay. nih.gov
The table below illustrates how data from such biochemical assays could be presented.
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Hypothetical Kinase A | Kinase Inhibition Assay | Data Not Available | |
| Hypothetical Protease B | Protease Activity Assay | Data Not Available |
Cellular Assays for Biological Pathway Modulation (In Vitro)
Beyond direct enzyme inhibition, it is crucial to understand how a compound affects biological pathways within a cellular context. Cellular assays provide this next level of validation by measuring the compound's impact on cell health, proliferation, and specific signaling pathways in vitro.
A common initial cellular assay is the cytotoxicity or anti-proliferative assay, often performed on a panel of cancer cell lines. The MTT assay, for example, measures the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). Many pyrazole-based compounds have been evaluated for their anticancer activity using such assays. For instance, novel pyrazole-indole hybrids have shown potent antitumor activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another study on pyrazole-3,4-dicarboxylates reported cytotoxic activity against the P815 mastocytoma cell line. semanticscholar.org
Furthermore, more specific cellular assays can investigate the modulation of particular biological pathways. For example, if a compound is found to target a component of a cell cycle checkpoint, flow cytometry can be used to analyze its effect on cell cycle progression. nih.gov Western blotting can also be employed to measure changes in the phosphorylation status of key signaling proteins within a pathway, providing mechanistic insights into the compound's action. drugbank.com
The following table demonstrates how results from cellular assays could be documented.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Hypothetical Cancer Cell Line A | MTT Assay | GI50 | Data Not Available | |
| Hypothetical Cancer Cell Line B | Cell Cycle Analysis | G2/M Arrest | Data Not Available |
Future Perspectives and Emerging Trends in Pyrazole Based Chemical Research
Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Design and Optimization
Machine learning algorithms are instrumental in building Quantitative Structure-Activity Relationship (QSAR) models for pyrazole and pyrazoline derivatives. mdpi.com These models can predict the biological activity of untested compounds by identifying key structural features responsible for their therapeutic effects. mdpi.com For instance, ML techniques like Multiple Linear Regression (MLR) and Support Vector Machines (SVM) have been used to correlate the molecular descriptors of pyrazoline structures with their bioactivity. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.commdpi.com
The synergy between computational chemistry and AI is another promising frontier. Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide detailed insights into the structural and electronic properties of pyrazole derivatives. nih.gov When combined with machine learning, these computational methods can lead to the development of more accurate force fields and multi-scale modeling approaches, further accelerating the discovery of new therapeutic agents. nih.gov The ultimate goal is to create autonomous AI and ML workflows that can radically accelerate the design and experimental validation of pyrazole-based probes for specific protein targets or disease models. nih.govtandfonline.com
Table 1: Applications of AI/ML in Pyrazole Research
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Lead Generation | Generative Models (RNNs, VAEs, GANs) | Suggest novel chemical motifs and scaffolds. |
| Lead Optimization | QSAR, Deep Neural Networks | Predict biological activity and optimize desired property profiles. |
| Synthesis Prediction | Expert Systems, Recommendation Systems | Propose novel and efficient synthetic routes. |
| Mechanism of Action | Molecular Docking, Molecular Dynamics | Elucidate binding modes and interactions with biological targets. |
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
In recent years, a significant shift towards "green" and sustainable practices has influenced the synthesis of pyrazole derivatives. mdpi.comnih.gov The focus is on developing methods that are not only high-yielding and efficient but also environmentally benign, atom-economical, and operationally simple. nih.gov This has led to the exploration of alternative energy sources, green solvents, and recyclable catalysts.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org Similarly, ultrasound-assisted techniques, which utilize high-frequency sound waves to promote reactions through acoustic cavitation, have been successfully employed for the one-pot synthesis of substituted pyrazoles. researchgate.netmdpi.com These methods often minimize the need for hazardous reagents and reduce chemical waste. mdpi.com
The choice of solvent is a critical aspect of green chemistry. Researchers are increasingly moving away from volatile organic compounds and towards more sustainable alternatives. Water, being non-toxic and inexpensive, is considered an ideal green solvent and has been used as a medium for pyrazole synthesis. mdpi.com Deep Eutectic Solvents (DESs), which are biodegradable and have low toxicity, are also gaining traction as environmentally friendly options that can accelerate reaction rates and enhance selectivity. mdpi.comtandfonline.com In some cases, solvent-free reaction conditions have been developed, further reducing the environmental impact. nih.govfrontiersin.org
The development of novel and recyclable catalysts is another key area of research. Heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, offer advantages like easy separation from the reaction mixture and the potential for reuse. nih.gov Metal-oxo-clusters have also been shown to be efficient catalysts for the synthesis of pyrazole derivatives with impressive yields. nih.gov Furthermore, there is a growing interest in catalyst-free synthesis methods, which simplify the reaction workup and reduce costs. researchgate.netmdpi.com
Table 2: Comparison of Synthetic Methods for Pyrazoles
| Method | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted | Use of microwave irradiation for heating. | Rapid reaction times, higher yields. |
| Ultrasound-Assisted | Application of high-frequency sound waves. | Enhanced reaction rates, reduced energy requirements. |
| Green Solvents | Use of water, deep eutectic solvents (DESs). | Environmentally friendly, non-toxic, often recyclable. |
| Catalyst-Free | Reactions proceed without a catalyst. | Simplified workup, cost-effective, reduced waste. |
| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., nano-ZnO). | Easy catalyst recovery and reuse. |
Exploration of Pyrazole Hybrids and Conjugates with Enhanced Bioactivity
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to create compounds with enhanced or synergistic biological activities. nih.govresearchgate.net The pyrazole scaffold is a popular building block for the creation of such hybrid molecules due to its versatile biological profile. researchgate.net
Pyrazole-Chalcone Hybrids: Chalcones, known for their diverse pharmacological properties, have been frequently hybridized with pyrazoles. researchgate.net These hybrids have demonstrated significant potential as anticancer agents. mdpi.comhilarispublisher.comacs.org For example, certain pyrazole-chalcone conjugates have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cytotoxic effects against various cancer cell lines. nih.gov The synthesis of these hybrids is often achieved through Claisen-Schmidt condensation. mdpi.comnih.gov
Pyrazole-Indole Hybrids: The indole nucleus is another privileged scaffold in medicinal chemistry, and its combination with pyrazole has yielded hybrids with a wide range of biological activities, including anticancer, antioxidant, and anticonvulsant properties. nih.govfrontiersin.org These hybrids are of particular interest as they may exhibit synergistic pharmacological effects compared to their individual components. frontiersin.org Studies have shown that indole-pyrazole hybrids can act as potent anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs). frontiersin.orgmdpi.com
Pyrazole-Coumarin Hybrids: Coumarins are a class of natural products with notable biological activities. Hybrid molecules incorporating both coumarin and pyrazoline moieties have been synthesized and evaluated for their antitumor potential. nih.govtandfonline.com Some of these hybrids have shown high potency against various cancer cell lines, such as breast and colon cancer. nih.gov Additionally, coumarin-pyrazole carboxamide derivatives have been investigated as potential antibacterial agents that inhibit topoisomerase II. acs.org
Other Pyrazole Hybrids: The versatility of the pyrazole scaffold allows for its conjugation with a wide array of other heterocyclic systems. For instance, pyrazole-thiazole hybrids have been explored for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.nettandfonline.commdpi.commdpi.com The combination of these two heterocycles can lead to molecules with enhanced therapeutic potential. researchgate.net Similarly, pyrazole-triazole hybrids have been synthesized and shown to possess notable anticancer activity. researchgate.net Purine-pyrazole hybrids have also been investigated as 15-lipoxygenase inhibitors with anticancer and antioxidant properties. nih.gov
Table 3: Bioactivities of Pyrazole Hybrids
| Hybrid Type | Linked Moiety | Primary Bioactivity |
|---|---|---|
| Pyrazole-Chalcone | Chalcone (B49325) | Anticancer, Tubulin Polymerization Inhibition |
| Pyrazole-Indole | Indole | Anticancer, Antioxidant, Anticonvulsant |
| Pyrazole-Coumarin | Coumarin | Anticancer, Antibacterial (Topo II Inhibition) |
| Pyrazole-Thiazole | Thiazole | Anticancer, Antimicrobial, Antiviral |
| Pyrazole-Triazole | 1,2,3-Triazole | Anticancer |
| Purine-Pyrazole | Purine | 15-LOX Inhibition, Anticancer, Antioxidant |
Uncovering Underexplored Biological Targets and Mechanisms for Pyrazole-Based Modulators
While pyrazole derivatives are well-known for their interactions with established biological targets, ongoing research is focused on uncovering novel and underexplored targets and mechanisms of action. This exploration is crucial for developing new therapies for a range of diseases, from cancer to neurodegenerative disorders.
Protein Kinase Inhibition: A significant area of focus is the development of pyrazole-based protein kinase inhibitors (PKIs). nih.gov Aberrant kinase activity is a hallmark of many diseases, particularly cancer. nih.gov Pyrazole derivatives have been designed to target a variety of kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK). mdpi.com The structural versatility of the pyrazole ring allows for the design of highly selective and potent inhibitors. nih.gov
Targets in Neurodegenerative Diseases: There is growing interest in the potential of pyrazole and pyrazoline compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.gov These compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the management of these conditions. nih.govnih.gov Some pyrazole derivatives have also been found to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. mdpi.com
Enzyme Inhibition Beyond Kinases: The inhibitory potential of pyrazole derivatives extends beyond kinases. They have been investigated as inhibitors of a diverse range of enzymes. For example, some pyrazole analogs act as potent inhibitors of type II topoisomerases, giving them antibacterial activity. nih.gov Others have been shown to inhibit carbonic anhydrase, an enzyme relevant to conditions like glaucoma. researchgate.net Pyrazole-based compounds are also being explored as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. tandfonline.com
Emerging and Novel Targets: The search for new therapeutic targets for pyrazole-based modulators is an active area of research. Toll-like receptors (TLRs), which play a crucial role in the innate immune response, have been identified as a target for triaryl pyrazole compounds that modulate protein-protein interactions within the TLR signaling pathway. nih.gov Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stability of many cancer-related proteins, is another promising target for pyrazole-based inhibitors. researchgate.net Furthermore, the potential for pyrazole derivatives to target ion channels and even RNA is beginning to be explored, opening up new avenues for drug discovery. acs.orgfrontiersin.org The ability of some pyrazoles to induce apoptosis and cause cell cycle arrest through mechanisms like tubulin polymerization inhibition highlights the multifaceted nature of their biological activity. mdpi.comnih.gov
Table 4: Selected Biological Targets of Pyrazole Derivatives
| Target Class | Specific Target Example | Associated Disease/Condition |
|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinases (CDKs), EGFR, BTK | Cancer |
| Neuro-Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's Disease, Parkinson's Disease |
| Topoisomerases | Type II Topoisomerases | Bacterial Infections |
| Other Enzymes | Carbonic Anhydrase, 15-Lipoxygenase | Glaucoma, Inflammation |
| Signaling Receptors | Toll-Like Receptors (TLRs) | Inflammatory Diseases |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer |
| Cytoskeletal Proteins | Tubulin | Cancer |
Q & A
Q. What established synthetic routes are available for 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing hydrazine derivatives with diketones in ethanol under nitrogen atmosphere. For example, 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine and 1,3-diphenylpropane-1,3-dione in ethanol yield pyrazole derivatives after purification by column chromatography and recrystallization . Key parameters include reaction time (12 hours), inert gas purging to prevent oxidation, and solvent choice (ethanol for solubility and safety).
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard. Studies report dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 27.4°–87.7°), critical for understanding steric and electronic interactions . Hydrogen atoms are often modeled using riding coordinates (C–H = 0.93 Å), and refinement protocols include anisotropic displacement parameters for non-H atoms .
Q. What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Waste disposal : Segregate hazardous waste and engage certified contractors for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antiviral effects)?
Contradictions often arise from assay variability or structural analogs. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., trifluoromethyl-substituted pyrazoles) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends in structure-activity relationships (SAR) .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- Solvent optimization : Replace ethanol with DMF or THF for better solubility of aromatic intermediates .
- Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate 8:1 to 1:1) to isolate high-purity fractions .
Q. How can computational modeling predict interactions with biological targets (e.g., carbonic anhydrase)?
- Docking studies : Use software like AutoDock Vina to model binding to active sites (e.g., CAH1_HUMAN) .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (ΔG) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency .
Q. What challenges arise in detecting metabolites via mass spectrometry?
- Ion suppression : Matrix effects from biological samples can mask signals. Mitigate with isotopic labeling (e.g., ¹³C) .
- Fragmentation patterns : Use high-resolution LC-MS/MS to distinguish between isobaric metabolites (e.g., hydroxylated vs. demethylated derivatives) .
- Quantitation : Validate methods using internal standards (e.g., deuterated analogs) to ensure precision (±5% RSD) .
Methodological Considerations
Q. How to design experiments assessing environmental toxicity?
- Aquatic toxicity testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) at concentrations ≤1 mg/L .
- Degradation studies : Monitor photolysis under UV light (λ = 254 nm) to measure half-life in water .
- Bioaccumulation : Use logP values (predicted via ChemDraw) to estimate potential for lipid accumulation .
Q. What analytical techniques validate purity post-synthesis?
- HPLC : Use C18 columns (5 µm, 250 mm) with UV detection at 254 nm; purity >98% is acceptable for pharmacological studies .
- NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for pyrazole H-4 at δ 7.8–8.2 ppm) .
- Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.4% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
